钾-39

描述

Potassium-39 is an isotope of potassium with 19 protons and 20 neutrons . It makes up about 93.3% of the total potassium . It is stable and does not have any decay products .

Synthesis Analysis

Potassium-39 is naturally occurring and is about 13.5 times more plentiful than potassium-41 . The natural radioactivity of potassium is due to beta radiation from the potassium-40 isotope .Molecular Structure Analysis

Potassium-39 has an isotopic mass of 38.96370649 u and a nuclear binding energy of 333.72396889 MeV per nucleus .Chemical Reactions Analysis

Potassium-39, like other potassium isotopes, can react with various substances. For example, in the presence of acetic acid, potassium reacts to produce CO2 .Physical And Chemical Properties Analysis

Potassium-39 has a mass number of 39, an atomic number of 19, and 20 neutrons . It is highly reactive and can ignite in moist air or because of friction or static sparks . It is highly corrosive to eyes, skin, and mucous membranes .科学研究应用

核磁共振 (NMR) 研究:39K 已用于 NMR 研究中,特别是用于探索熔融钾盐和非水介质中配合物的形成。39K NMR 还已在研究生化过程和多糖凝胶中得到应用 (Drakenberg, 1986)。

钾同位素测量:高精度的钾同位素测量已得到改进,可以更好地了解各种材料中的 41K/39K 比率,包括玄武岩,这些玄武岩有助于我们了解整体硅酸盐地球钾同位素组成 (Wang & Jacobsen, 2016)。

体内医学影像:体内 39K MRI 已被开发并应用于人类心脏研究,突出了钾离子在心脏电生理中的关键作用及其在心血管疾病中的变化 (Wenz 等人,2020)。

心肌钾浓度:研究表明,39K MRI 可以反映区域性细胞内钾浓度,特别是在心肌病理生理(如梗塞)的背景下 (Fieno 等人,1999)。

钾离子载体配合物:已经使用 39K NMR 对离子载体对 K+ 的络合进行了研究,证明了在毫摩尔浓度下研究钾配体相互作用的可行性 (Neurohr 等人,1983)。

钾盐的固态 NMR 光谱:39K 固态 NMR 光谱已用于研究钾盐,揭示了钾离子的化学位移范围和局部环境的重要见解 (Moudrakovski & Ripmeester, 2007)。

细胞钾研究:39K 自旋回波核磁共振已提供有关细胞钾的见解,表明其在细胞环境中的络合状态 (Cope & Damadian, 1970)。

食品分析中的钾:中子活化分析已被用于通过确定总钾来评估食品中的 40K,突出了钾同位素在膳食分析中的重要性 (Sánchez 等人,2006)。

安全和危害

未来方向

属性

IUPAC Name |

potassium-39 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K/i1+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMJMSJWJFRBEC-IGMARMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[39K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930947 | |

| Record name | (~39~K)Potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

38.96370648 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium-39 | |

CAS RN |

14092-91-2 | |

| Record name | (~39~K)Potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

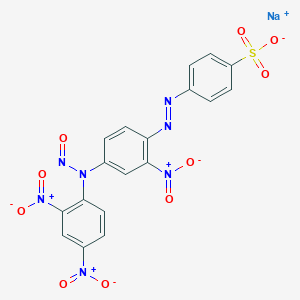

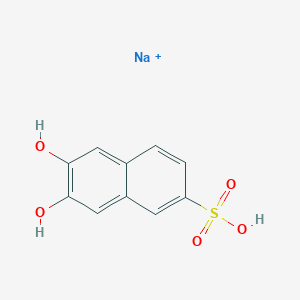

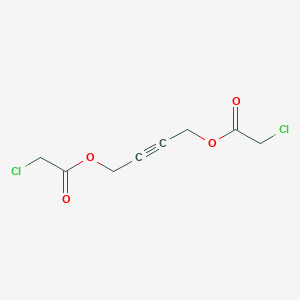

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)

![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)